N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate)
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Overview
Description
The compound (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, an acetamido group, and a phosphonooxy moiety. It is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through condensation reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a model compound for studying enzyme-substrate interactions.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of various materials and chemicals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The acetamido group and the purine base play crucial roles in binding to enzymes or receptors, while the phosphonooxy moiety may participate in phosphorylation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Adenosine: A nucleoside involved in energy transfer and signaling in cells.
Guanosine: A nucleoside that plays a role in cellular metabolism.
Uniqueness
The uniqueness of (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
51146-84-0 |
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Molecular Formula |
C14H18N5O9P |
Molecular Weight |
431.29 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H18N5O9P/c1-6(20)16-14-17-12-11(13(22)18-14)15-5-19(12)10-3-8(27-7(2)21)9(28-10)4-26-29(23,24)25/h5,8-10H,3-4H2,1-2H3,(H2,23,24,25)(H2,16,17,18,20,22)/t8-,9+,10+/m0/s1 |
InChI Key |
ZUGBDTHIKFPEGL-IVZWLZJFSA-N |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)OC(=O)C |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)OC(=O)C |
Origin of Product |
United States |
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